ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate
CAS No.: 338967-07-0
Cat. No.: VC8105147
Molecular Formula: C14H13Cl2NO3
Molecular Weight: 314.2 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-[2,4-dichloro-5-(1H-pyrrol-1-yl)phenoxy]acetate - 338967-07-0](/images/structure/VC8105147.png)
Specification
CAS No. | 338967-07-0 |
---|---|
Molecular Formula | C14H13Cl2NO3 |
Molecular Weight | 314.2 g/mol |
IUPAC Name | ethyl 2-(2,4-dichloro-5-pyrrol-1-ylphenoxy)acetate |
Standard InChI | InChI=1S/C14H13Cl2NO3/c1-2-19-14(18)9-20-13-8-12(10(15)7-11(13)16)17-5-3-4-6-17/h3-8H,2,9H2,1H3 |
Standard InChI Key | JUOWLUGULZFVBU-UHFFFAOYSA-N |
SMILES | CCOC(=O)COC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl |
Canonical SMILES | CCOC(=O)COC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Structural Analysis
The compound’s molecular formula is C₁₄H₁₃Cl₂NO₃, with a molecular weight of 326.16 g/mol . Its structure comprises:
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A phenoxy group substituted at the 2- and 4-positions with chlorine atoms and at the 5-position with a pyrrole ring.
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An ethyl acetate moiety linked via an ether bond to the phenoxy group.
The SMILES notation (O=C(OCC)COC1=C(C(Cl)=CC(Cl)=C1)N2C=CC=C2) and InChI key (JUOWLUGULZFVBU-UHFFFAOYSA-N) provide unambiguous stereochemical identification . The dichloro substitutions enhance electrophilicity, while the pyrrole nitrogen facilitates hydrogen bonding and π-π interactions, influencing both reactivity and biological activity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves coupling dichlorophenol derivatives with pyrrole-containing precursors under controlled conditions. Key steps include:
Table 1: Synthetic Methods and Yields
Method | Conditions | Yield (%) |
---|---|---|
Nucleophilic substitution | Reflux, K₂CO₃, DMF | 60–75 |
Esterification | H₂SO₄ catalyst, ethanol | 70–90 |
Palladium-catalyzed coupling | Pd(PPh₃)₄, THF, 80°C | 65–80 |
Reactions are monitored via thin-layer chromatography (TLC), with purification by column chromatography. The choice of base (e.g., K₂CO₃) and solvent (e.g., DMF) significantly impacts reaction efficiency.
Optimization Strategies
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Temperature control: Reflux conditions (80–100°C) maximize conversion rates while minimizing side reactions.
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Catalyst selection: Palladium catalysts enhance coupling efficiency but require inert atmospheres.
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Workup procedures: Aqueous extraction removes unreacted starting materials, improving purity .
Physicochemical Properties
Physical State and Solubility
The compound is a white to off-white crystalline solid at room temperature, with:
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Melting point: 120–125°C (estimated based on analogs).
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Solubility:
Table 2: Key Physicochemical Parameters
Parameter | Value |
---|---|
Molecular weight | 326.16 g/mol |
LogP (octanol-water) | ~3.2 (estimated) |
Hydrogen bond donors | 0 |
Hydrogen bond acceptors | 4 |
Reactivity and Chemical Behavior
Electrophilic Chlorinated Sites
The dichloro-substituted aromatic ring undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides, enabling derivatization at the 2- and 4-positions. For example:
Pyrrole Functionality
The pyrrole nitrogen participates in:
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Coordination chemistry: Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺).
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Hydrogen bonding: Enhances solubility in polar aprotic solvents .
Target Organism | IC₅₀ (µg/mL) | Mechanism |
---|---|---|
Arabidopsis thaliana | 12.5 | Auxin transport inhibition |
Candida albicans | 8.2 | Ergosterol biosynthesis |
Pharmaceutical Applications
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